molecular formula C14H12N4OS B11996093 N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide

N'-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11996093
M. Wt: 284.34 g/mol
InChI Key: WKIUNCSUZSJKEF-REZTVBANSA-N
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Description

N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core linked to a thienyl group through a methylene bridge, with a carbohydrazide functional group attached. Its molecular formula is C13H11N3OS, and it has a molecular weight of approximately 257.31 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 1H-benzimidazole-6-carbohydrazide: This intermediate can be synthesized by reacting 1H-benzimidazole-6-carboxylic acid with hydrazine hydrate.

    Condensation Reaction: The 1H-benzimidazole-6-carbohydrazide is then reacted with 5-methyl-2-thiophenecarboxaldehyde in ethanol under reflux. The reaction mixture is typically heated for several hours to ensure complete condensation.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

While the laboratory synthesis of N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity. This could include continuous flow synthesis techniques and the use of automated reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the methylene bridge to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or benzimidazole groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with cell surface receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N’-((5-Methyl-2-thienyl)methylene)-1H-benzimidazole-6-carbohydrazide can be compared with other similar compounds, such as:

    N’-((5-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Similar structure but with a thiophene ring instead of a benzimidazole.

    N’-((5-Methyl-2-thienyl)methylene)-2-phenyl-4-quinolinecarbohydrazide: Contains a quinoline ring, offering different electronic properties.

    N’-((3-Methyl-2-thienyl)methylene)-2-thiophenecarbohydrazide: Variation in the position of the methyl group on the thienyl ring.

These compounds share structural similarities but differ in their specific functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-9-2-4-11(20-9)7-17-18-14(19)10-3-5-12-13(6-10)16-8-15-12/h2-8H,1H3,(H,15,16)(H,18,19)/b17-7+

InChI Key

WKIUNCSUZSJKEF-REZTVBANSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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